![molecular formula C22H22N4 B2516623 N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890638-12-7](/img/structure/B2516623.png)
N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Description
N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, also known as BDP-9066, is a novel compound that has been synthesized in recent years. It belongs to the class of pyrazolo[1,5-a]pyrimidines, which have been identified as potential therapeutic agents for various diseases, including cancer, inflammation, and neurological disorders. BDP-9066 has shown promising results in preclinical studies, and its potential as a therapeutic agent is currently being explored.
Scientific Research Applications
Synthetic Intermediates in Chemical Synthesis
Pyrazole-containing compounds, such as the one , are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Biological Applications
Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure. These variations give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties .
Antioxidant Studies
Some N-substituted benzyl/phenyl compounds have shown potent scavenging activity against superoxide anion radical .
Anti-HIV Activity
Certain indolyl and oxochromenyl xanthenone derivatives have shown anti-HIV-1 activity .
Visible-light-promoted Reactions
N,N-dimethyl arylamines, which are structurally similar to the compound , have been used in visible-light-promoted reactions to generate p-(N,N-dimethyl)benzyl equivalents .
Synthesis of Imidazoles
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Antimicrobial Activities
Some 1,2,3-triazole derivatives have shown noteworthy activity against tested bacterial strains .
Anti-inflammatory and Analgesic Activities
Certain N-substituted benzyl/phenyl compounds have shown anti-inflammatory and analgesic activities .
properties
IUPAC Name |
N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-15-9-11-19(12-10-15)21-17(3)25-26-20(13-16(2)24-22(21)26)23-14-18-7-5-4-6-8-18/h4-13,23H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIVTWLYHQWWEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
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